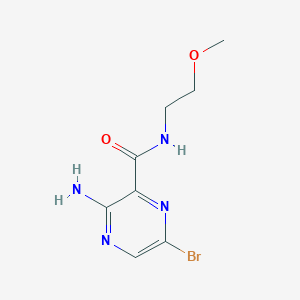

3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide

Overview

Description

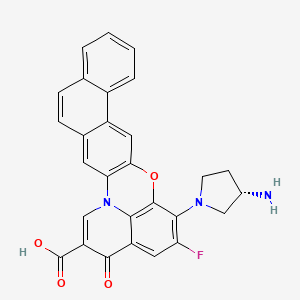

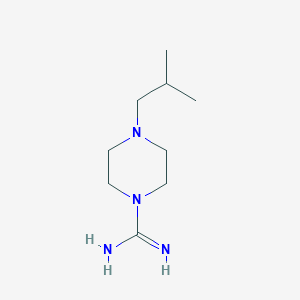

“3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C8H11BrN4O2 . It has a molecular weight of 275.1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN4O2/c1-15-3-2-11-8(14)6-7(10)12-4-5(9)13-6/h4H,2-3H2,1H3,(H2,10,12)(H,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications

Synthesis Methods:

- 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide and its derivatives are typically synthesized through various organic synthesis methods. For instance, synthesis involving the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol has been reported, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez & Osman, 2014). Additionally, condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones yields corresponding N-(acetylphenyl)pyrazine-2-carboxamide derivatives (El-Wahab et al., 2006).

Characterization Techniques:

- The compounds synthesized are often characterized using various analytical techniques like IR, MS, 1H-NMR, and 13C-NMR to determine their structure and composition (Hassan, Hafez & Osman, 2014).

Biological and Antimicrobial Applications

Antimicrobial Activity:

- Some derivatives of 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide exhibit significant antimicrobial activity. For instance, certain compounds have shown pronounced effects in inhibiting the growth of Leuconostoc sp., an aspect important in the food industry and medical applications (El-Wahab et al., 2006). Other derivatives have been evaluated for their antimycobacterial, antifungal, and antibacterial activity, showing significant potency against certain strains of bacteria and fungi (Servusová et al., 2012).

Cytotoxicity Studies:

- The synthesized derivatives are sometimes screened for their in vitro cytotoxic activity against certain cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, to evaluate their potential in cancer treatment or toxicity studies (Hassan, Hafez & Osman, 2014).

Molecular Studies and Material Science Applications

Synthesis of Novel Compounds:

- These derivatives are used as precursors or intermediates in the synthesis of a wide variety of novel compounds. The synthesized compounds are further used in studies ranging from antimicrobial activity to the development of materials with specific properties (El-Wahab et al., 2006).

Optoelectronic Materials:

- Derivatives of 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide are also employed in organic optoelectronic materials due to their specific molecular scaffold. Their synthesis involves regio-selective amination reactions and is used in studies investigating the optical properties, thermal properties, and molecular packing of the synthesized compounds, which are significant for applications in optoelectronic devices (Meti et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4O2/c1-15-3-2-11-8(14)6-7(10)12-4-5(9)13-6/h4H,2-3H2,1H3,(H2,10,12)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBZJAXMCZVHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NC(=CN=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3151443.png)

![1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3151528.png)

![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)